

Preclinical Evaluation of KRAS G12C Inhibitor Efficacy: A Technical Guide

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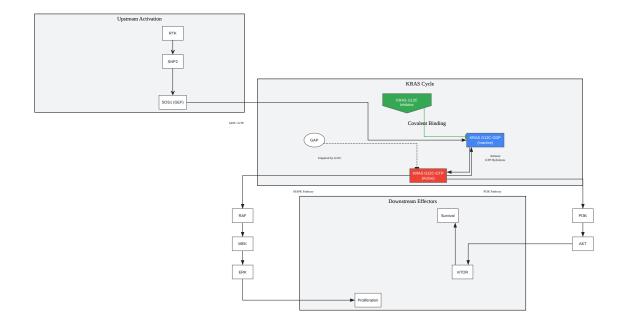
Compound of Interest		
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The discovery of covalent inhibitors targeting the KRAS G12C mutation represents a landmark achievement in oncology, turning a previously "undruggable" target into a viable therapeutic avenue.[1][2][3] The preclinical evaluation of these inhibitors is a multifaceted process, essential for determining efficacy, understanding mechanisms of action, and predicting clinical outcomes. This guide provides an in-depth overview of the core methodologies, data interpretation, and key considerations for researchers in the field of KRAS-targeted drug development.

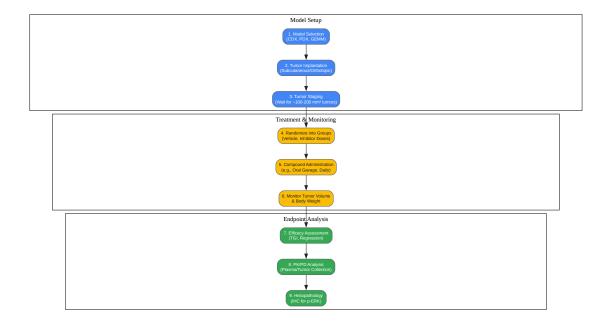
The KRAS G12C Signaling Axis

The KRAS protein is a small GTPase that functions as a molecular switch in cellular signaling. [3][4] Upon activation by upstream signals from receptor tyrosine kinases (RTKs), Guanine Nucleotide Exchange Factors (GEFs) like SOS1 facilitate the exchange of GDP for GTP, switching KRAS to its active state.[1][5] The G12C mutation impairs the ability of GTPase Activating Proteins (GAPs) to promote GTP hydrolysis, locking KRAS in a constitutively active, GTP-bound state.[1] This leads to aberrant activation of downstream pro-survival and proliferative pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways. [1][2] Covalent KRAS G12C inhibitors selectively bind to the mutant cysteine-12 residue, trapping the protein in its inactive, GDP-bound state.[2][6]

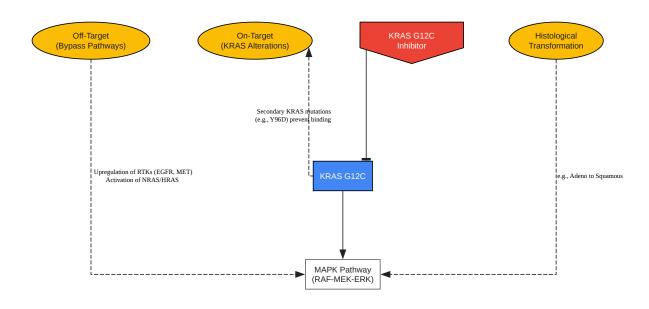












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